Head-to-Head Physicochemical Comparison: Saturated vs. Aromatic 2-Oxo-Dihydropyridine Scaffolds
The target compound (CAS 1333319-62-2) and its closest commercially available aromatic analog, tert-butyl (2-oxo-1,2-dihydropyridin-4-yl)carbamate (CAS 1363383-37-2), exhibit distinct computed property profiles derived from PubChem [1][2]. The saturated analog possesses a higher topological polar surface area (TPSA) of 72.6 vs. 67.4 Ų and one fewer hydrogen bond donor (1 vs. 2), directly affecting predicted intestinal absorption and blood-brain barrier penetration scores. Additionally, its molecular weight is slightly higher (212.25 vs. 210.23 g/mol) and its rotatable bond count is lower (2 vs. 3), indicating a more constrained conformational profile that can improve target binding entropy.
| Evidence Dimension | Computed physicochemical properties relevant to oral bioavailability and CNS permeability |
|---|---|
| Target Compound Data | MW: 212.25 g/mol; TPSA: 72.6 Ų; HBD: 1; HBA: 4; Rotatable Bonds: 2; XLogP3: 0.5 |
| Comparator Or Baseline | tert-Butyl (2-oxo-1,2-dihydropyridin-4-yl)carbamate (CAS 1363383-37-2): MW: 210.23 g/mol; TPSA: 67.4 Ų; HBD: 2; HBA: 3; Rotatable Bonds: 3; XLogP3: 0.5 |
| Quantified Difference | ΔTPSA = +5.2 Ų; ΔHBD = -1; ΔRotatable Bonds = -1 |
| Conditions | Computed values from PubChem 2.1/2.2 (2021/2024 release) using standard algorithms (Cactvs, XLogP3). |
Why This Matters
A TPSA above 70 Ų combined with fewer hydrogen bond donors typically reduces passive membrane permeability but can improve aqueous solubility, making this scaffold better suited for oral drug candidates requiring high solubility rather than high CNS penetration, guiding its selection for peripheral target programs.
- [1] PubChem. (2024). Compound Summary for CID 71304712: tert-butyl 4-amino-2-oxo-5,6-dihydropyridine-1(2H)-carboxylate. National Library of Medicine. View Source
- [2] PubChem. (2024). Compound Summary for CID 58020040: tert-butyl N-(2-oxo-1,2-dihydropyridin-4-yl)carbamate. National Library of Medicine. View Source
